molecular formula C26H28N4O2 B4302225 2-amino-1-(dimethylamino)-4-(2-ethoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-amino-1-(dimethylamino)-4-(2-ethoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B4302225
M. Wt: 428.5 g/mol
InChI Key: SZYUNGMOBSERDB-UHFFFAOYSA-N
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Description

2-amino-1-(dimethylamino)-4-(2-ethoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with a diverse set of applications. This compound stands out due to its multi-functional groups, including amino, dimethylamino, ethoxyphenyl, and carbonitrile groups, making it a valuable candidate for various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves a multi-step reaction process:

  • Condensation Reaction: : The initial step usually involves a condensation reaction between an aromatic aldehyde, an ethyl acetoacetate derivative, and a primary amine under acidic or basic conditions.

  • Cyclization: : This step involves cyclization to form the hexahydroquinoline core, often facilitated by a catalyst such as p-toluenesulfonic acid or Lewis acids like zinc chloride.

  • Functional Group Introduction:

  • Oxidation: : Finally, the oxidation of the intermediate products to introduce the carbonitrile and the amine groups.

Industrial Production Methods

Industrial production of this compound often employs similar methods but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, enhances yield and reduces production costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound undergoes oxidation reactions, forming various oxo derivatives.

  • Reduction: : Reduction reactions can convert the carbonitrile group to primary amines or other derivatives.

  • Substitution: : It can also participate in nucleophilic substitution reactions, replacing functional groups with other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate.

  • Reduction: : Sodium borohydride, lithium aluminum hydride.

  • Substitution: : Halogenating agents, amines.

Major Products

  • Oxidized derivatives

  • Reduced amine derivatives

  • Substituted quinoline derivatives

Scientific Research Applications

This compound is a subject of interest in several fields:

  • Chemistry: : As a building block for synthesizing more complex molecules.

  • Biology: : Potential use in biological assays and enzyme inhibition studies.

  • Medicine: : Investigation of its pharmacological properties, particularly as potential anticancer, antimicrobial, and anti-inflammatory agents.

  • Industry: : Utilized in the production of dyes, pigments, and other organic materials.

Mechanism of Action

Effects and Molecular Targets

The mechanism by which this compound exerts its effects varies depending on its application. In medicinal chemistry, it is studied for its ability to interact with biological targets such as enzymes and receptors. The carbonitrile group, in particular, is reactive and can form bonds with nucleophilic sites on biological molecules, potentially leading to the inhibition of enzymatic activity.

Pathways Involved

  • Signal Transduction: : Potential impact on cellular signaling pathways by modulating receptor activity.

  • Enzyme Inhibition: : Direct interaction with enzyme active sites, inhibiting their catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-cyano-4-phenylquinoline: : Shares structural similarities but lacks the dimethylamino and ethoxyphenyl groups.

  • 2-Amino-1,4-dihydro-4-oxo-quinolines: : Often investigated for similar medicinal properties.

Uniqueness

2-amino-1-(dimethylamino)-4-(2-ethoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile stands out due to its multi-functional groups and structural complexity, which provide a unique scaffold for further chemical modifications and enhance its reactivity and applicability across various domains.

There you have it, a comprehensive look at this compound. Fascinating, isn't it?

Properties

IUPAC Name

2-amino-1-(dimethylamino)-4-(2-ethoxyphenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O2/c1-4-32-23-13-9-8-12-19(23)24-20(16-27)26(28)30(29(2)3)21-14-18(15-22(31)25(21)24)17-10-6-5-7-11-17/h5-13,18,24H,4,14-15,28H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYUNGMOBSERDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2C(=C(N(C3=C2C(=O)CC(C3)C4=CC=CC=C4)N(C)C)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-1-(dimethylamino)-4-(2-ethoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Reactant of Route 2
2-amino-1-(dimethylamino)-4-(2-ethoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Reactant of Route 3
2-amino-1-(dimethylamino)-4-(2-ethoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Reactant of Route 4
2-amino-1-(dimethylamino)-4-(2-ethoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Reactant of Route 5
2-amino-1-(dimethylamino)-4-(2-ethoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
2-amino-1-(dimethylamino)-4-(2-ethoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

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